BrC1=C(OC)N=C(C)C=C1
. 1S/C7H8BrNO/c1-5-6(8)3-4-7(9-5)10-2/h3-4H,1-2H3
. This indicates the specific arrangement of atoms in the molecule.
This method involves the direct bromination of commercially available 2-Methoxy-6-methylpyridine. [] A bromine source, such as bromine or N-bromosuccinimide, is used to achieve regioselective bromination at the 3-position of the pyridine ring.
This approach utilizes 2,6-dichloropyridine-3-carboxylic acid derivatives as starting materials. [, ] The synthesis involves a series of steps including regioselective nucleophilic substitutions, methoxylation, oxidation, and bromination to install the desired functional groups.
3-Bromo-2-methoxy-6-methylpyridine serves as a valuable building block for synthesizing a variety of compounds, particularly in medicinal chemistry and agrochemical research. []
Synthesis of Potential Antipsychotic Agents: Researchers have employed 3-Bromo-2-methoxy-6-methylpyridine as a starting material for synthesizing benzamide derivatives that exhibit high affinity for dopamine D2 receptors. [] These compounds show promise as potential antipsychotic agents.
Development of Histone Methyltransferase EZH2 Inhibitors: The compound has been utilized in the development of (R)-N-((4-Methoxy-6-methyl-2-oxo-1,2-dihydropyridin-3-yl)methyl)-2-methyl-1-(1-(1-(2,2,2-trifluoroethyl)piperidin-4-yl)ethyl)-1H-indole-3-carboxamide (CPI-1205), a potent and selective inhibitor of the histone methyltransferase EZH2. [] CPI-1205 is currently undergoing Phase I clinical trials for B-cell lymphomas.
CAS No.:
CAS No.: 126456-06-2
CAS No.: 507-60-8
CAS No.: 2134602-45-0
CAS No.: 25394-57-4
CAS No.: